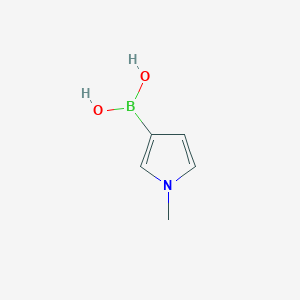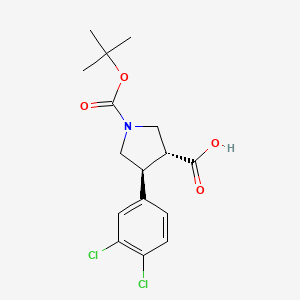
6-(4-Chlorophenoxy)pyridine-3-carbaldehyde
Overview
Description
“6-(4-Chlorophenoxy)pyridine-3-carbaldehyde” is an organic compound with the empirical formula C12H8ClNO . It is a derivative of pyridine-3-carbaldehyde, which is also known as nicotinaldehyde . Nicotinaldehyde is a colorless liquid and is one of three isomeric pyridinaldehydes .
Molecular Structure Analysis
The molecular weight of “6-(4-Chlorophenoxy)pyridine-3-carbaldehyde” is 217.65 . The SMILES string representation of the molecule is Clc1ccc(cc1)-c2ccc(C=O)cn2 .Chemical Reactions Analysis
While specific chemical reactions involving “6-(4-Chlorophenoxy)pyridine-3-carbaldehyde” are not available, pyridinecarboxaldehydes, in general, have been studied for their structural, energetic, and vibrational properties . They can undergo reactions such as condensation, reduction, and oxidation .Scientific Research Applications
Synthesis of Novel Heterocyclic Compounds
- Researchers have developed methods for synthesizing novel heterocyclic compounds using derivatives similar to 6-(4-Chlorophenoxy)pyridine-3-carbaldehyde. For instance, novel 6-chloropyrazolo[3,4-b]pyridine-5-carbaldehydes were synthesized from dihydropyrazolo[3,4-b]pyridine-6-ones via the Vilsmeier–Haack reaction. These carbaldehydes were further treated to afford chalcone analogues and dipyrazolo[3,4-b:4′,3′-e]pyridines, indicating the versatility of chlorophenoxy pyridine carbaldehydes in synthesizing diverse heterocyclic structures (Quiroga et al., 2010).
Advances in Synthesis Methods
- A new method for synthesizing 6-chloropyridine-3-carbaldehyde, a compound closely related to 6-(4-Chlorophenoxy)pyridine-3-carbaldehyde, in one step has been presented, showing high-purity products at high yield. This advancement indicates the ongoing development of more efficient synthesis methods for chlorophenoxy pyridine derivatives, which could be applicable to 6-(4-Chlorophenoxy)pyridine-3-carbaldehyde (Lin Yuan-bin, 2007).
Structural and Molecular Studies
- Structural studies of pyrazolo[3,4-b]pyridine derivatives, which share a core structure with 6-(4-Chlorophenoxy)pyridine-3-carbaldehyde, have been conducted to understand the hydrogen-bonded assembly in these molecules. These studies provide insights into the molecular interactions and crystal structures of such compounds, which are crucial for their potential applications in material science and pharmaceuticals (Quiroga et al., 2012).
Fungicidal Activity
- The fungicidal activity has been explored for compounds synthesized from substituted 3-(oxiranyl)pyridines with 4-chlorophenol or sodium 4-chlorophenoxide, indicating the potential agrochemical applications of 6-(4-Chlorophenoxy)pyridine-3-carbaldehyde derivatives (Kuzenkov & Zakharychev, 2009).
properties
IUPAC Name |
6-(4-chlorophenoxy)pyridine-3-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClNO2/c13-10-2-4-11(5-3-10)16-12-6-1-9(8-15)7-14-12/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMZLJRHNWGOQOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=NC=C(C=C2)C=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-Chlorophenoxy)pyridine-3-carbaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![5-Methyl-1H-pyrazolo[3,4-B]pyridine](/img/structure/B3215352.png)
![tert-Butyl3-amino-7-methyl-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B3215367.png)

![4-Iodo-3-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B3215380.png)

